![molecular formula C10H17BrO2 B13068507 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane](/img/structure/B13068507.png)
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane is a chemical compound with the molecular formula C10H17BrO2 and a molecular weight of 249.14 g/mol . This compound is primarily used for research purposes and is known for its unique structure, which includes a bromocyclopentyl group attached to an oxolane ring via an oxy-methyl linkage .
Preparation Methods
The synthesis of 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane typically involves the reaction of 2-bromocyclopentanol with oxirane in the presence of a base . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at room temperature. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxolane derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include solvents like ethanol, methanol, and acetonitrile, and reaction temperatures ranging from -10°C to 80°C . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted oxolane derivatives .
Scientific Research Applications
2-([(2-Bromocyclopentyl)oxy]methyl)oxolane has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane involves its interaction with specific molecular targets, such as enzymes and receptors. The bromocyclopentyl group can interact with hydrophobic pockets in proteins, while the oxolane ring can form hydrogen bonds with amino acid residues . These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 2-([(2-Bromocyclopentyl)oxy]methyl)oxolane include:
2-([(2-Chlorocyclopentyl)oxy]methyl)oxolane: This compound has a chlorine atom instead of a bromine atom, which can lead to different reactivity and biological activity.
2-([(2-Fluorocyclopentyl)oxy]methyl)oxolane: The presence of a fluorine atom can significantly alter the compound’s properties, including its stability and interaction with biological targets.
2-([(2-Iodocyclopentyl)oxy]methyl)oxolane:
The uniqueness of this compound lies in its specific bromine substitution, which imparts distinct chemical and biological properties compared to its analogs .
Properties
Molecular Formula |
C10H17BrO2 |
|---|---|
Molecular Weight |
249.14 g/mol |
IUPAC Name |
2-[(2-bromocyclopentyl)oxymethyl]oxolane |
InChI |
InChI=1S/C10H17BrO2/c11-9-4-1-5-10(9)13-7-8-3-2-6-12-8/h8-10H,1-7H2 |
InChI Key |
GZOXVBHBUFIFMS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C(C1)Br)OCC2CCCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Chloropyrrolo[2,1-f][1,2,4]triazin-4-amine](/img/structure/B13068425.png)

![3-[(2-Fluorophenyl)methyl]pyrrolidin-3-ol](/img/structure/B13068442.png)
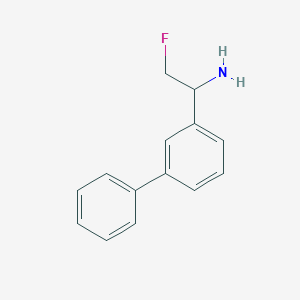
![3,3-Dimethyl-3',5',6',7'-tetrahydrospiro[cyclobutane-1,4'-imidazo[4,5-c]pyridine]](/img/structure/B13068453.png)
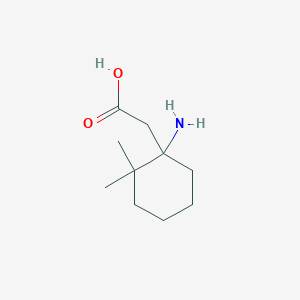
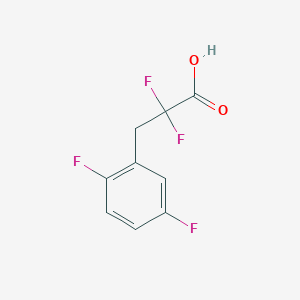
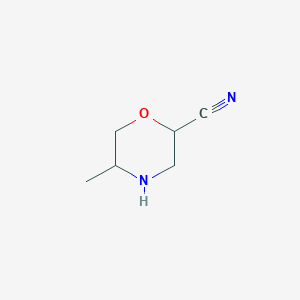


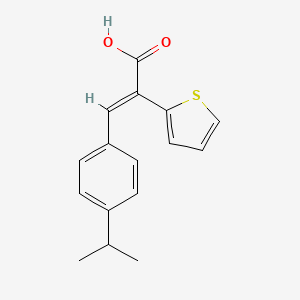
![5,7-Diethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13068490.png)


